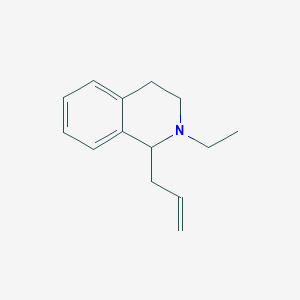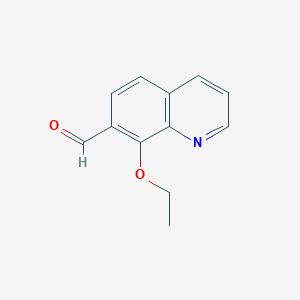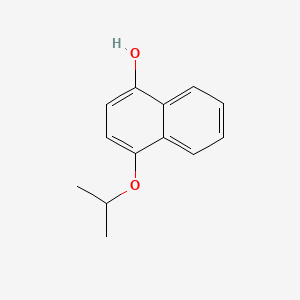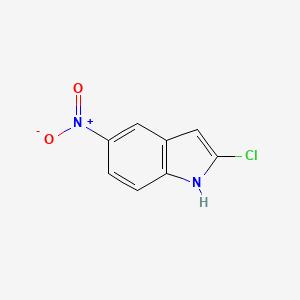![molecular formula C11H8N2S B11901006 3-Methylisothiazolo[5,4-b]quinoline](/img/structure/B11901006.png)
3-Methylisothiazolo[5,4-b]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylisothiazolo[5,4-b]quinoline is a heterocyclic compound that features a quinoline core fused with an isothiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to exhibit diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisothiazolo[5,4-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with 1,3-dicarbonyl compounds, followed by cyclization and oxidation steps. The reaction conditions often involve the use of catalysts such as transition metals or acids to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylisothiazolo[5,4-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or isothiazole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various functionalized quinoline derivatives, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
3-Methylisothiazolo[5,4-b]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of novel materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 3-Methylisothiazolo[5,4-b]quinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of microbial cell membranes. In the context of anticancer activity, the compound may interfere with DNA replication or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Quinoline: A parent compound with a simpler structure, widely used in medicinal chemistry.
Isoquinoline: Similar to quinoline but with a different ring fusion, also used in drug development.
Benzothiazole: Another heterocyclic compound with a sulfur atom, known for its biological activity.
Uniqueness: 3-Methylisothiazolo[5,4-b]quinoline stands out due to its fused isothiazole ring, which imparts unique electronic and steric properties. This structural feature enhances its reactivity and potential for diverse applications compared to its simpler analogs .
Propriétés
Formule moléculaire |
C11H8N2S |
|---|---|
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
3-methyl-[1,2]thiazolo[5,4-b]quinoline |
InChI |
InChI=1S/C11H8N2S/c1-7-9-6-8-4-2-3-5-10(8)12-11(9)14-13-7/h2-6H,1H3 |
Clé InChI |
YOIXYMXNVBQQBP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NSC2=NC3=CC=CC=C3C=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid](/img/structure/B11900926.png)

![2',6-Dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B11900935.png)


![2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B11900945.png)





![2-Aminospiro[3.6]decane-2-carboxylic acid](/img/structure/B11900997.png)


